molecular formula C20H27Cl2N3O2 B12695075 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride CAS No. 2850-44-4

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride

Katalognummer: B12695075
CAS-Nummer: 2850-44-4
Molekulargewicht: 412.3 g/mol
InChI-Schlüssel: ATAVRACBUMWRCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a piperazine ring, a pyridine ring, and a chlorobenzyl group. It is often used in the synthesis of various pharmaceuticals and as a research tool in biochemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-2-pyridylbenzyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with ethylene glycol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(4-(p-Chloro-alpha-2-pyridylbenzyl)piperazin-1-yl)ethoxy)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

2850-44-4

Molekularformel

C20H27Cl2N3O2

Molekulargewicht

412.3 g/mol

IUPAC-Name

2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethyl]piperazin-1-yl]ethoxy]ethanol;hydrochloride

InChI

InChI=1S/C20H26ClN3O2.ClH/c21-18-6-4-17(5-7-18)20(19-3-1-2-8-22-19)24-11-9-23(10-12-24)13-15-26-16-14-25;/h1-8,20,25H,9-16H2;1H

InChI-Schlüssel

ATAVRACBUMWRCM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCOCCO)C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.